molecular formula C13H16N2O B12920828 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl- CAS No. 16867-32-6

4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-

Cat. No.: B12920828
CAS No.: 16867-32-6
M. Wt: 216.28 g/mol
InChI Key: DFNXHNBRQIABNY-UHFFFAOYSA-N
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Description

3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a fused pyridine and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and trimethyl groups influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

16867-32-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-ethyl-2,6,8-trimethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H16N2O/c1-5-11-10(4)14-12-7-8(2)6-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3

InChI Key

DFNXHNBRQIABNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(C=C(N2C1=O)C)C)C

Origin of Product

United States

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